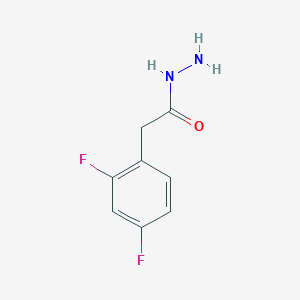

2-(2,4-Difluorophenyl)acetohydrazide

Overview

Description

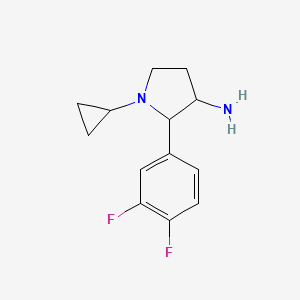

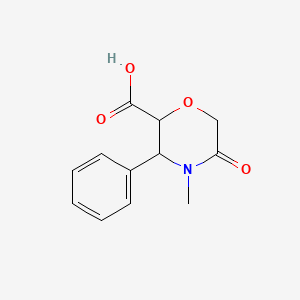

“2-(2,4-Difluorophenyl)acetohydrazide” is a synthetic compound with the CAS Number: 925252-63-7 . It has a molecular weight of 186.16 .

Molecular Structure Analysis

The IUPAC name for this compound is 2-(2,4-difluorophenyl)acetohydrazide . The InChI code for this compound is 1S/C8H8F2N2O/c9-6-2-1-5(7(10)4-6)3-8(13)12-11/h1-2,4H,3,11H2,(H,12,13) .Physical And Chemical Properties Analysis

The compound is a solid with a melting point between 145 - 147 degrees Celsius .Scientific Research Applications

Organic Synthesis

2-(2,4-Difluorophenyl)acetohydrazide: is a valuable precursor in organic synthesis. Its molecular structure allows for the formation of various organic compounds, particularly those with potential pharmacological activities. The compound’s ability to undergo condensation reactions with aldehydes and ketones to form hydrazones is particularly useful. These hydrazones can be further utilized to synthesize heterocyclic compounds, which are a cornerstone in the development of new drugs .

Pharmacology

In pharmacology, 2-(2,4-Difluorophenyl)acetohydrazide serves as a building block for the synthesis of potential therapeutic agents. It is involved in the creation of compounds that may exhibit antibacterial, antifungal, or anticancer properties. The difluorophenyl group, in particular, is known to enhance the biological activity of pharmaceuticals due to its electronegative nature, which can lead to better drug-receptor interactions.

Material Science

The applications of 2-(2,4-Difluorophenyl)acetohydrazide in material science stem from its role in the synthesis of organic compounds with specific physical properties. For instance, it can be used to create polymers with enhanced stability and resistance to degradation. The difluorophenyl moiety could potentially impart improved thermal and chemical resistance to the materials.

Chemical Synthesis

In chemical synthesis, this compound is used to develop new chemical entities with unique properties. It can act as a ligand in coordination chemistry or as a reagent in the synthesis of complex molecules. Its role in the formation of Blatter radicals, which are important in redox reactions and have applications in catalysis and materials science, is an example of its versatility .

Agriculture

While direct applications in agriculture are not widely reported, the derivatives of 2-(2,4-Difluorophenyl)acetohydrazide could be explored for their potential use as precursors in the synthesis of agrochemicals. The structural motif of the difluorophenyl group is often found in molecules with herbicidal and fungicidal activities .

Environmental Science

In environmental science, compounds derived from 2-(2,4-Difluorophenyl)acetohydrazide could be investigated for their ability to interact with pollutants or to act as sensors for environmental monitoring. The fluorine atoms could enhance the binding affinity of sensors to specific contaminants, aiding in the detection and quantification of hazardous substances .

Industrial Applications

Industrially, the compound can be used in the synthesis of intermediates for dyes, pigments, and other performance chemicals. The difluorophenyl group can contribute to the colorfastness and stability of dyes, making them more durable under harsh industrial conditions .

Safety and Hazards

properties

IUPAC Name |

2-(2,4-difluorophenyl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2N2O/c9-6-2-1-5(7(10)4-6)3-8(13)12-11/h1-2,4H,3,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDWLEGFCVKEEHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)CC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-Difluorophenyl)acetohydrazide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[1-(4-chlorophenyl)propan-2-yl]carbamate](/img/structure/B1529441.png)

![1-[(Tert-butoxy)carbonyl]-3-(2-methoxyethyl)pyrrolidine-3-carboxylic acid](/img/structure/B1529447.png)

![5-(Chloromethyl)-2-[(2-fluorophenyl)methoxy]pyridine](/img/structure/B1529452.png)

amino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid](/img/structure/B1529463.png)